![molecular formula C11H13Br2NO B14203835 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- CAS No. 832724-72-8](/img/structure/B14203835.png)
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is an organic compound that belongs to the class of amines It features a propanamine backbone with two bromine atoms attached at the 2 and 3 positions, and a methoxyphenyl group attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Potassium tert-butoxide: Used as a base in substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- involves its interaction with molecular targets through its functional groups. The bromine atoms and the methoxyphenyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propanamine, 3-methoxy-: A related compound with a methoxy group attached to the propanamine backbone.
2,3-Dibromo-propylamine: Another similar compound with bromine atoms at the 2 and 3 positions.
Uniqueness: 1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]- is unique due to the presence of both bromine atoms and the methoxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
832724-72-8 |
|---|---|
Formule moléculaire |
C11H13Br2NO |
Poids moléculaire |
335.03 g/mol |
Nom IUPAC |
N-(2,3-dibromopropyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H13Br2NO/c1-15-11-4-2-3-9(5-11)7-14-8-10(13)6-12/h2-5,7,10H,6,8H2,1H3 |
Clé InChI |
XLMLZKRGZQUUNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=NCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


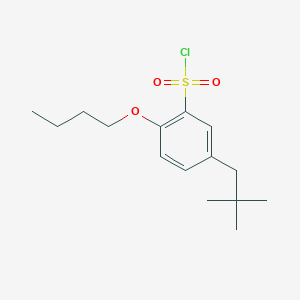
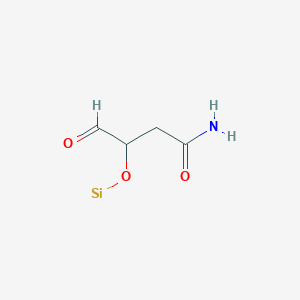
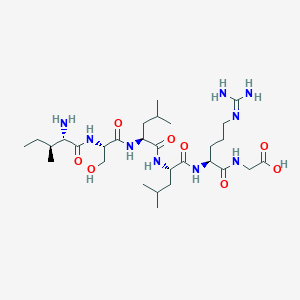
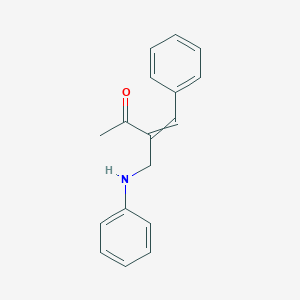
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
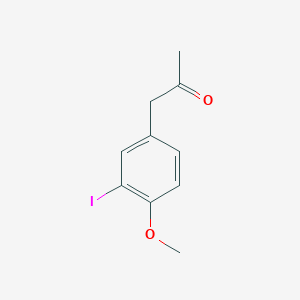
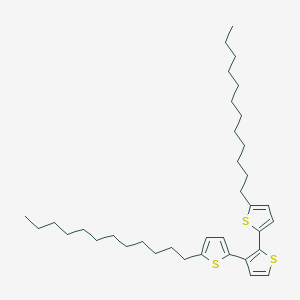
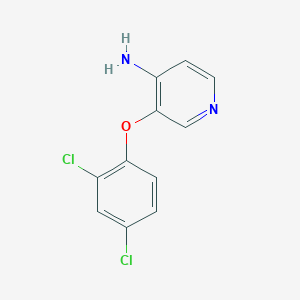
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
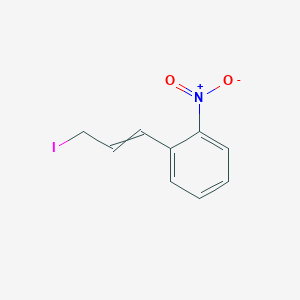
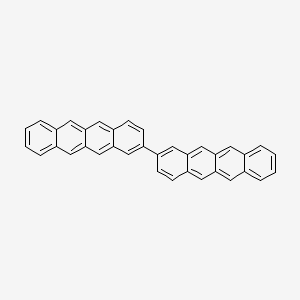
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
